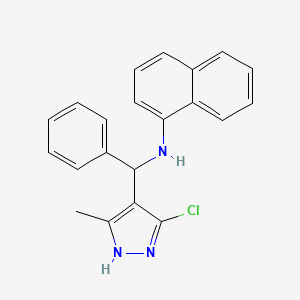![molecular formula C11H7F3N2O B14774749 5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is a compound that features a trifluoromethyl group attached to a bipyridine structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol typically involves the introduction of the trifluoromethyl group into the bipyridine structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and fluorine sources to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering electronic properties. This can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also features a bipyridine structure with trifluoromethyl groups, but with different substitution patterns.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical applications.
Trifluoromethylpyridine: Another heterocyclic compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is unique due to its specific substitution pattern and the presence of both a bipyridine structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H7F3N2O |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
6-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-5-8(15-6-7)9-2-1-3-10(17)16-9/h1-6H,(H,16,17) |
Clave InChI |
BHWBRHPQCAHUJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)






![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)




